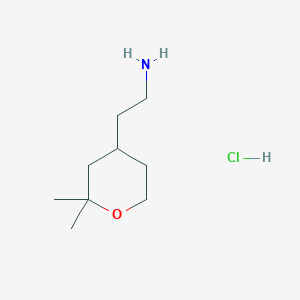
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a dimethyloxane ring and an ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dimethyloxane Ring: The initial step involves the formation of the dimethyloxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be done by reacting the dimethyloxane intermediate with an appropriate amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethyloxane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- 2-(2-Aminoethoxy)-1,1-dimethoxyethane
- N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Uniqueness
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the dimethyloxane ring
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
2-(2,2-dimethyloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)7-8(3-5-10)4-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
Clé InChI |
KRIOKWDQTGUYIW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)CCN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-[(4-nitrophenyl)hydrazono]-](/img/structure/B8660643.png)
![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)



![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)





![5,6-difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B8660706.png)

